molecular formula C18H22O4 B132314 3,3',5,5'-Tetramethoxy-bibenzyl CAS No. 22976-41-6

3,3',5,5'-Tetramethoxy-bibenzyl

Cat. No.: B132314
CAS No.: 22976-41-6
M. Wt: 302.4 g/mol
InChI Key: JMNPTZPSNHUERJ-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-] is an organic compound characterized by the presence of two benzene rings connected by an ethanediyl bridge, with each benzene ring substituted with two methoxy groups at the 3 and 5 positions

Preparation Methods

The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-] typically involves the reaction of 3,5-dimethoxybenzyl chloride with ethylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the ethanediyl bridge. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups, altering the compound’s properties.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings, leading to a variety of derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Scientific Research Applications

Benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-] has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Comparison with Similar Compounds

Similar compounds to Benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-] include:

    Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has methyl groups instead of methoxy groups, resulting in different chemical properties and reactivity.

    Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: The presence of dimethyl groups alters the compound’s steric and electronic characteristics.

    Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo-]:

Benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-] stands out due to its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[2-(3,5-dimethoxyphenyl)ethyl]-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-19-15-7-13(8-16(11-15)20-2)5-6-14-9-17(21-3)12-18(10-14)22-4/h7-12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNPTZPSNHUERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC2=CC(=CC(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405406
Record name Benzene, 1,1'-(1,2-ethanediyl)bis[3,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22976-41-6
Record name Benzene, 1,1'-(1,2-ethanediyl)bis[3,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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